

Chloro(diisopropylamino)methoxyphosphine as a phosphine ligand in organometallic chemistry.

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Compound of Interest

Compound Name: Chloro(diisopropylamino)methoxy
phosphine

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Chloro(diisopropylamino)methoxyphosphine: A Technical Guide for Researchers

An In-depth Review of a Versatile Phosphoramidite in Organometallic Chemistry and Drug Development

Chloro(diisopropylamino)methoxyphosphine, also known as methyl N,N-diisopropylchlorophosphoramidite, is a key organophosphorus compound with significant applications in both synthetic organic chemistry and drug development. Its utility primarily stems from its role as a phosphitylating agent, particularly in the automated synthesis of oligonucleotides, which are crucial tools in modern therapeutics and diagnostics. While its application as a phosphine ligand in organometallic catalysis is less documented, its structural similarity to other successful phosphoramidite ligands suggests significant untapped potential in this area. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on experimental details and potential research avenues.

Core Properties and Characterization

A thorough understanding of the physicochemical properties of **chloro(diisopropylamino)methoxyphosphine** is essential for its effective handling and application in synthesis. The following table summarizes its key characteristics.

Property	Value	Reference
Molecular Formula	C ₇ H ₁₇ CINOP	[1]
Molecular Weight	197.64 g/mol	[1]
Appearance	Colorless to yellowish liquid	
Density	1.018 g/mL at 25 °C	[1]
Boiling Point	34-35 °C at 0.8 mmHg	[1]
CAS Number	86030-43-5	[1]
Synonyms	Methyl N,N-diisopropylchlorophosphoramidite, (Diisopropylamino) (methoxy)phosphinous chloride	

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of **chloro(diisopropylamino)methoxyphosphine**.

Technique	Key Features
³¹ P NMR	<p>The ³¹P NMR spectrum of chloro(diisopropylamino)methoxyphosphine is expected to show a singlet in the range of 170-180 ppm. This chemical shift is characteristic of trivalent phosphorus atoms in a phosphoramidite environment. For comparison, related chlorophosphoramidites such as (2-cyanoethoxy)-N-N-diethylamino-chlorophosphoramidite and (2-cyanoethoxy)-N-N-ethylmethylamino-chlorophosphoramidite exhibit ³¹P NMR signals at 176.9 ppm and 174.9 ppm, respectively.[2] The exact chemical shift can be influenced by the solvent and the presence of any impurities.</p>
IR Spectroscopy	<p>The infrared spectrum provides information about the functional groups present in the molecule. Key vibrational frequencies for chloro(diisopropylamino)methoxyphosphine would include: • P-O-C stretching: around 1020-1050 cm⁻¹ • P-N stretching: around 950-1050 cm⁻¹ • C-H stretching (alkyl groups): around 2850-2970 cm⁻¹ • P-Cl stretching: around 450-550 cm⁻¹ A vapor phase IR spectrum is available in the SpectraBase database under the name DIISOPROPYLAMINO-METHOXY-CHLOROPHOSPHANE.[3]</p>

Synthesis and Experimental Protocols

While several general methods for the synthesis of chlorophosphoramidites have been described, a detailed, step-by-step protocol for **chloro(diisopropylamino)methoxyphosphine** is not readily available in peer-reviewed literature. However, a general and adaptable procedure can be inferred from related syntheses.

General Synthetic Approach:

The synthesis of **chloro(diisopropylamino)methoxyphosphine** can be approached by two primary routes:

- Reaction of a phosphorodiamidous chloride with methanol: This involves the initial formation of a bis(diisopropylamino)chlorophosphine, followed by reaction with methanol.
- Reaction of dichloromethoxyphosphine with diisopropylamine: This route involves the reaction of a dichlorophosphine precursor with diisopropylamine.

A plausible and commonly employed laboratory-scale synthesis involves the reaction of phosphorus trichloride with diisopropylamine, followed by the addition of methanol.

Illustrative Experimental Protocol (Adaptable):

Disclaimer: This is a generalized protocol and requires optimization and adherence to all laboratory safety procedures.

Materials:

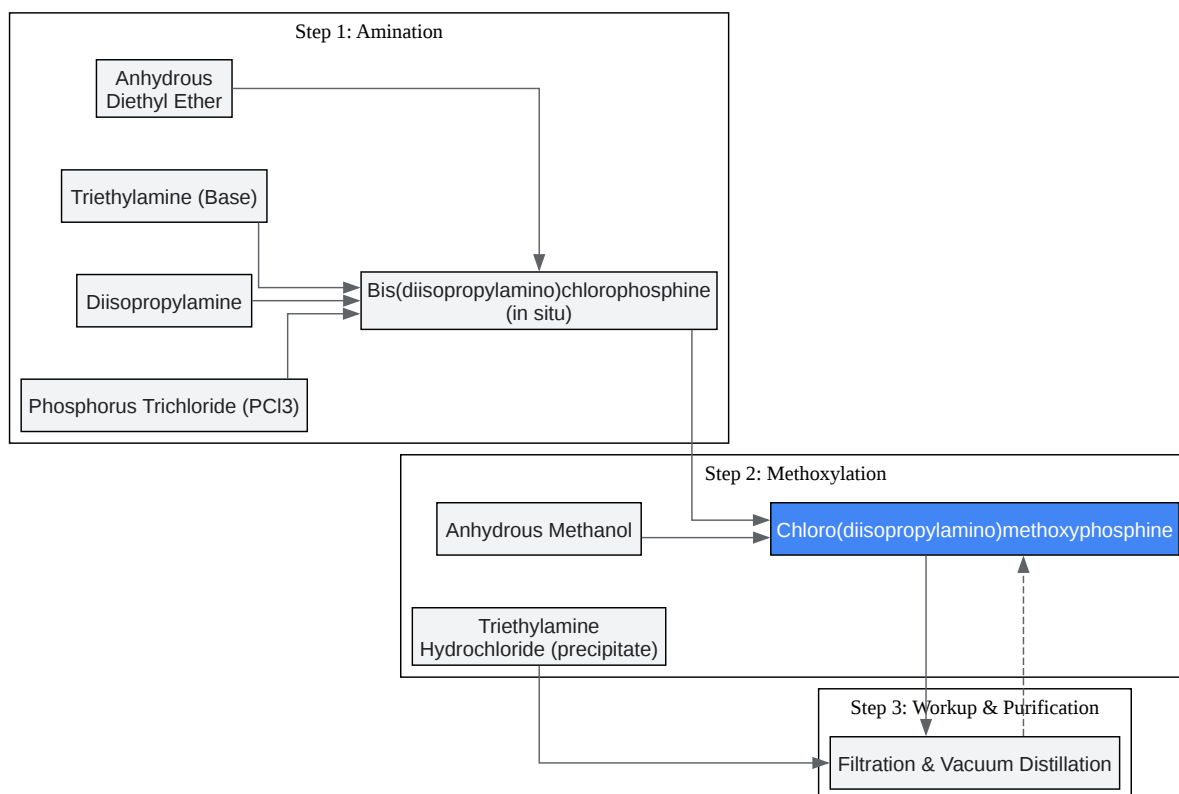
- Phosphorus trichloride (PCl_3)
- Diisopropylamine
- Methanol
- Anhydrous diethyl ether (or other suitable anhydrous solvent)
- Triethylamine (or another suitable base)
- Inert atmosphere (Argon or Nitrogen)

Procedure:

- A solution of phosphorus trichloride (1.0 eq) in anhydrous diethyl ether is cooled to 0 °C under an inert atmosphere.
- A solution of diisopropylamine (2.0 eq) and triethylamine (2.0 eq) in anhydrous diethyl ether is added dropwise to the cooled PCl_3 solution with vigorous stirring.

- The reaction mixture is allowed to warm to room temperature and stirred for several hours.
- The mixture is then cooled back to 0 °C, and a solution of anhydrous methanol (1.0 eq) in diethyl ether is added dropwise.
- The reaction is stirred at room temperature overnight.
- The resulting precipitate (triethylamine hydrochloride) is removed by filtration under inert atmosphere.
- The solvent is removed from the filtrate under reduced pressure.
- The crude product is then purified by vacuum distillation to yield **chloro(diisopropylamino)methoxyphosphine**.

Logical Workflow for Synthesis:



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Caption: Synthetic workflow for **chloro(diisopropylamino)methoxyphosphine**.

Applications in Organometallic Chemistry

Phosphoramidites are a well-established class of ligands in transition metal catalysis, prized for their tunable steric and electronic properties. While specific examples of **chloro(diisopropylamino)methoxyphosphine** as a ligand in cross-coupling reactions are not prevalent in the literature, its structural motifs suggest potential for high efficacy.

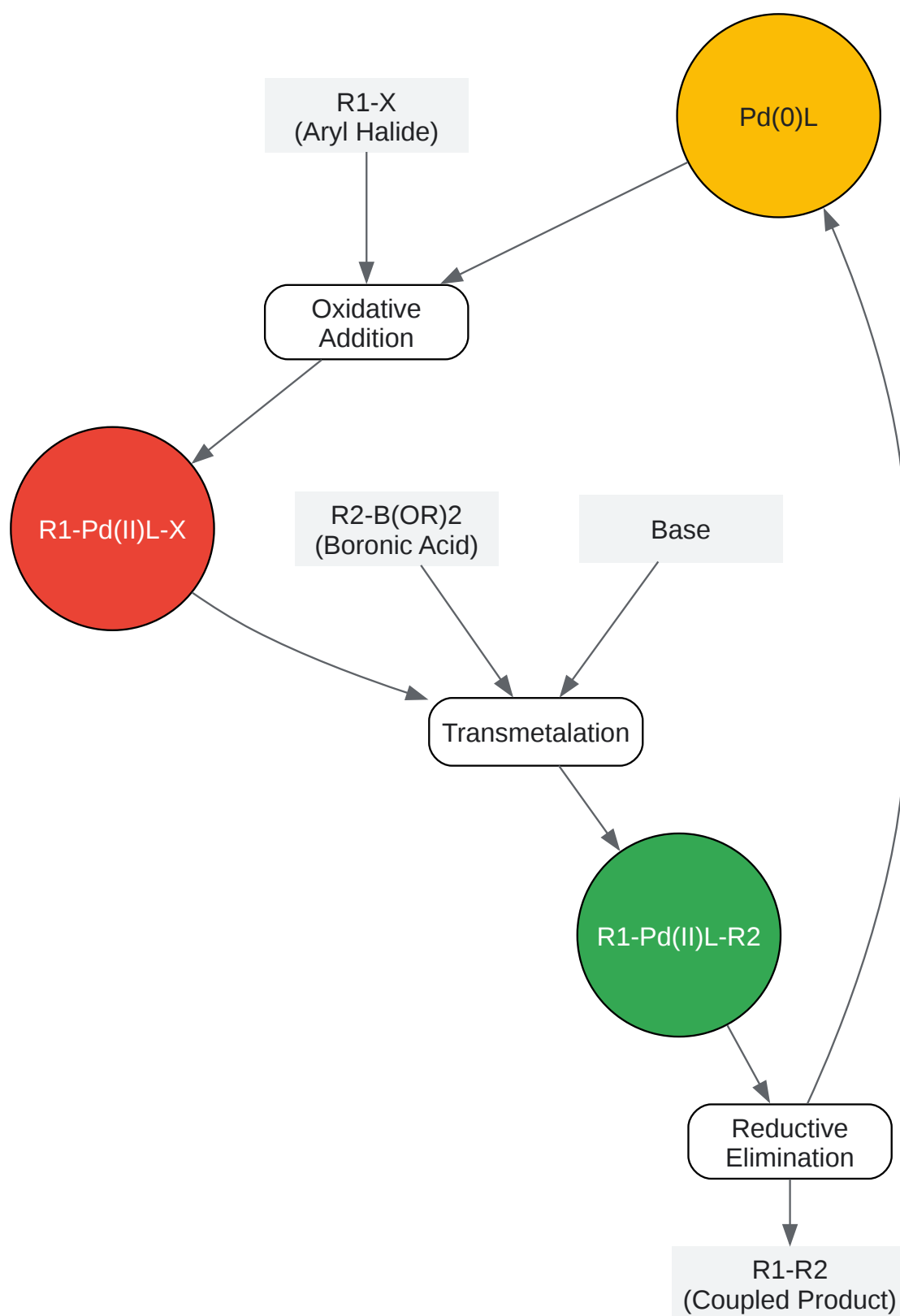
Potential as a Ligand in Cross-Coupling Reactions:

The combination of a sterically demanding diisopropylamino group and an electron-donating methoxy group can influence the reactivity and selectivity of a metal center.

- **Steric Bulk:** The bulky diisopropylamino group can promote the formation of monoligated, coordinatively unsaturated metal species, which are often the active catalysts in cross-coupling reactions. This can enhance the rates of oxidative addition and reductive elimination.
- **Electronic Effects:** The methoxy group is electron-donating, which can increase the electron density at the metal center. This can facilitate the oxidative addition step of the catalytic cycle.

Generic Catalytic Cycle for a Suzuki-Miyaura Coupling:

The following diagram illustrates a generic catalytic cycle for a Suzuki-Miyaura cross-coupling reaction where a phosphoramidite ligand (L), such as **chloro(diisopropylamino)methoxyphosphine**, could be employed.



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Caption: Generic Suzuki-Miyaura catalytic cycle.

Role in Drug Development and Oligonucleotide Synthesis

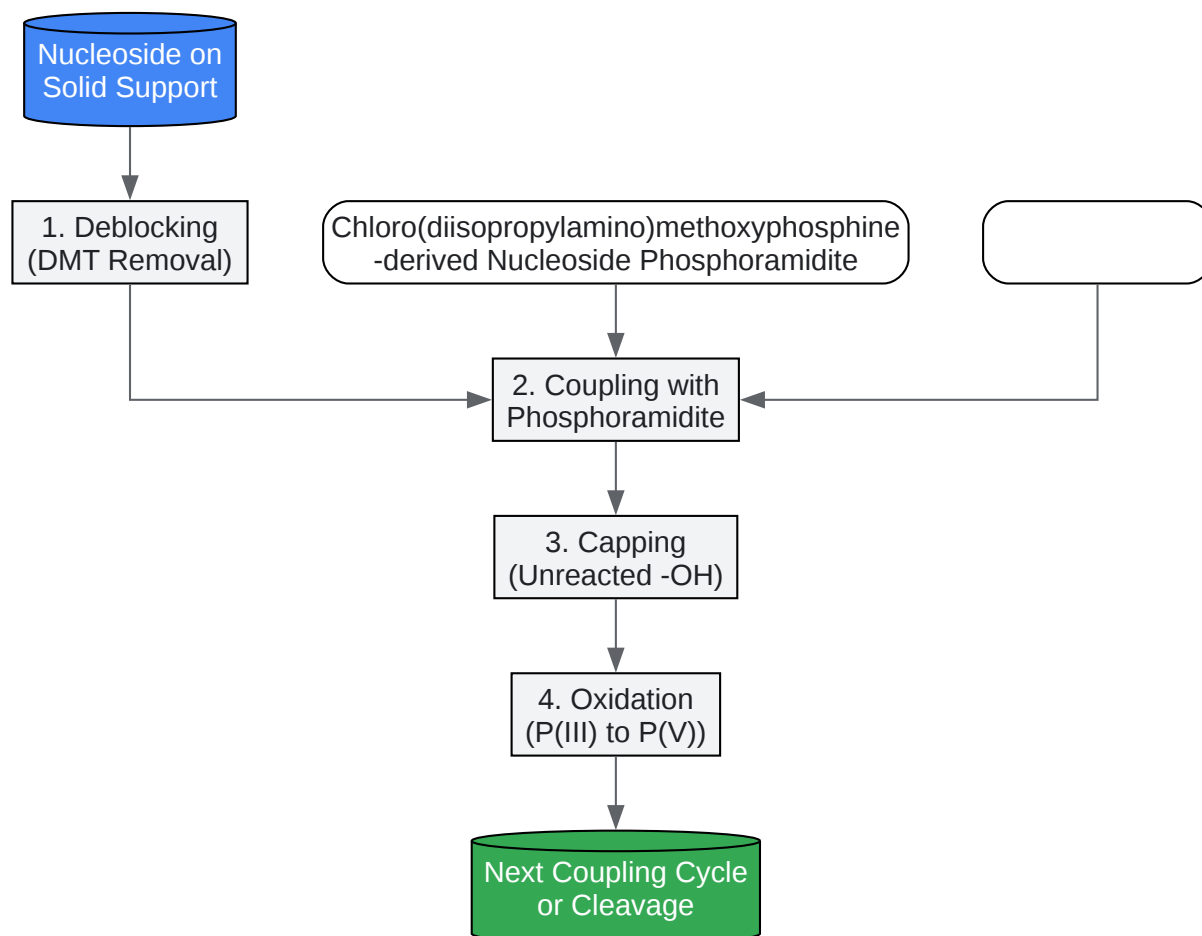
The primary and well-documented application of **chloro(diisopropylamino)methoxyphosphine** is as a phosphitylating agent in the synthesis of DNA and RNA oligonucleotides. This is a cornerstone of modern drug development, particularly for antisense therapies, siRNAs, and aptamers.

Phosphoramidite Chemistry in Oligonucleotide Synthesis:

In solid-phase oligonucleotide synthesis, **chloro(diisopropylamino)methoxyphosphine** is used to introduce a phosphite triester linkage between nucleosides. The diisopropylamino group acts as a protecting group for the phosphorus atom, which is later removed and oxidized to the more stable phosphate triester.

Experimental Workflow for a Single Coupling Step:

The following diagram outlines the key steps in a single coupling cycle of solid-phase oligonucleotide synthesis using a phosphoramidite reagent.



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Caption: Oligonucleotide synthesis coupling cycle.

Conclusion

Chloro(diisopropylamino)methoxyphosphine is a versatile and valuable reagent in modern chemical synthesis. Its established role in oligonucleotide synthesis underscores its importance in the development of nucleic acid-based therapeutics. While its application as a ligand in organometallic catalysis is an area that warrants further exploration, its structural features suggest it could be a highly effective ligand for a variety of cross-coupling and other transition

metal-catalyzed reactions. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers in both academia and industry, facilitating further innovation and application of this important molecule.

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